N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-6-7-10(17)15-11-8(2)13-12(16(4)5)14-9(11)3/h6-7H2,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVGMNKBVHMTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(N=C(N=C1C)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with dimethylamine to form the intermediate N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amine. This intermediate is then reacted with butyric anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the butyramide group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
Alkyl Chain Variations in Butanamide Derivatives
(Molecules, 2013) synthesizes a series of sulfamoylphenyl butanamide analogs (compounds 5a–5d ) with varying alkyl chains (C4–C7). These compounds share a core sulfamoylphenyl-tetrahydrofuran scaffold but differ in acyl chain length, influencing their physicochemical and biological properties:
| Compound | Alkyl Chain | Yield (%) | Melting Point (°C) | [α]D (CH3OH) | Key Spectral Data (¹H-NMR δ, ppm) |
|---|---|---|---|---|---|
| 5a | Butanamide | 51.0 | 180–182 | +4.5° | δ 10.28 (s, NH), 0.91 (t, CH3) |
| 5b | Pentanamide | 45.4 | 174–176 | +5.7° | δ 10.28 (s, NH), 0.89 (t, CH3) |
| 5c | Hexanamide | 48.3 | 142–143 | +6.4° | δ 10.24 (s, NH), 0.86 (t, CH3) |
| 5d | Heptanamide | 45.4 | 143–144 | +4.7° | δ 10.26 (s, NH), 0.89 (t, CH3) |
Key Observations :
- Yield : Longer alkyl chains (e.g., heptanamide) show marginally lower yields (~45%), likely due to steric hindrance during acylation .
- Melting Points : Shorter chains (butanamide, pentanamide) exhibit higher melting points (174–182°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding via sulfamoyl groups). Longer chains reduce crystallinity, as seen in 5c and 5d (142–144°C) .
- Optical Activity : Specific rotation ([α]D) increases with chain length (5a: +4.5° → 5c: +6.4°), indicating conformational changes in the tetrahydrofuran ring .
Crystalline Forms and Polymorphism
(Patent, 2021) describes crystalline forms of a structurally distinct butanamide derivative: N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide. This compound’s crystalline forms are critical for enhancing stability, solubility, and bioavailability.
Stereochemical Variations
(Pharmacopeial Forum, 2017) lists stereoisomers of butanamide derivatives (compounds m , n , o ) with distinct configurations at chiral centers:
| Compound | Stereochemistry (Core Structure) | Key Substituents |
|---|---|---|
| m | (R)-configuration | 2-Oxotetrahydropyrimidinyl, 2,6-dimethylphenoxy |
| n | (S)-configuration | 2-Oxotetrahydropyrimidinyl, 2,6-dimethylphenoxy |
| o | (S)-configuration | 2-Oxotetrahydropyrimidinyl, 2,6-dimethylphenoxy |
Key Observations :
- Stereochemical differences significantly impact biological activity. For example, compound m (R-configuration) may exhibit distinct receptor-binding kinetics compared to n and o (S-configurations) due to altered spatial orientation of the 2-oxotetrahydropyrimidinyl group .
- Such variations emphasize the need for enantioselective synthesis and characterization in developing the target compound.
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]butanamide is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and applications in research.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 208.26 g/mol
- CAS Number : 1448137-18-5
The compound features a dimethylamino group attached to a pyrimidine ring, which is known for enhancing biological interactions due to its ability to form hydrogen bonds and participate in π-π stacking interactions.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : This is achieved through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
- Dimethylation : The introduction of the dimethylamino group is carried out using dimethylamine in the presence of a catalyst.
- Coupling with Butanoyl Chloride : The final step involves acylation with butanoyl chloride under basic conditions.
Summary of Synthetic Steps
| Step | Description |
|---|---|
| 1 | Formation of pyrimidine ring via condensation |
| 2 | Dimethylation using dimethylamine |
| 3 | Acylation with butanoyl chloride |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group enhances binding affinity, which can lead to either inhibition or activation of various biochemical pathways.
Key interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It can bind to receptors influencing signal transduction pathways.
Case Studies and Research Findings
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies have indicated that related pyrimidine derivatives exhibit antimicrobial properties against bacterial strains.
- Anticancer Potential : There are indications that the compound may affect cancer cell viability through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : Some studies suggest that it could protect neuronal cells from oxidative stress.
Applications in Research
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a lead compound for drug development targeting various diseases.
- Biological Studies : Used to explore biochemical pathways and molecular interactions.
- Material Science : Investigated for potential use in developing new materials with specific properties.
Q & A
Q. What synthetic methodologies are recommended for optimizing the synthesis of N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]butanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Temperature control : Maintain reactions at 0–5°C during amide bond formation to minimize side reactions.
- Catalyst selection : Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance reaction efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates .
- Purity monitoring : Employ HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to track reaction progress and confirm purity ≥95% .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : Use - and -NMR to verify substituent positions on the pyrimidine ring and butanamide chain. For example, the dimethylamino group () should show a singlet at ~2.8 ppm in -NMR .
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement, particularly for assessing bond angles and torsional strain in the pyrimidine core .
- Mass spectrometry : High-resolution ESI-MS (Electrospray Ionization) confirms the molecular ion peak ([M+H]) with <2 ppm mass error .
Q. How can researchers assess the compound's stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Buffer preparation : Use phosphate-buffered solutions (pH 3.0, 7.4, and 9.0) to simulate acidic, neutral, and alkaline environments.
- HPLC monitoring : Quantify degradation products over 72 hours at 40°C. For example, hydrolysis of the amide bond may produce free amine and carboxylic acid derivatives .
- Kinetic analysis : Apply the Arrhenius equation to predict shelf-life at 25°C based on degradation rates .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered solvent molecules) be resolved during structure determination?
- Methodological Answer : Use the SHELX suite for advanced refinement:
- SHELXD : Employ dual-space algorithms to resolve phase problems in twinned crystals.
- SHELXL : Apply restraints to disordered regions (e.g., solvent molecules) and validate with R-factors (<5% for high-resolution data). Cross-validate with WinGX for graphical visualization of electron density maps .
- High-throughput phasing : For low-resolution data, integrate SHELXC/E pipelines to improve phase accuracy .
Q. What computational strategies are effective for predicting the compound's interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Combine molecular docking and molecular dynamics (MD):
- Docking : Use AutoDock Vina to screen binding poses against targets (e.g., kinases or tubulin). Focus on hydrogen bonding between the dimethylamino group and catalytic residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm ligand-protein complex stability .
- Free energy calculations : Apply MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate binding affinities (ΔG) .
Q. How can researchers address discrepancies in bioactivity data across different assay systems?
- Methodological Answer : Perform systematic cross-validation:
- Assay standardization : Replicate enzyme inhibition assays (e.g., IC measurements) under identical conditions (pH 7.4, 37°C).
- Control compounds : Include structurally similar butanamide derivatives (e.g., N-[2-(dimethylamino)ethyl]butanamide) to isolate structure-activity relationships (SAR) .
- Data normalization : Use Z-factor analysis to quantify assay robustness and filter out false positives .
Q. What strategies are recommended for synthesizing and characterizing novel derivatives (e.g., fluorinated analogs)?
- Methodological Answer : Focus on regioselective modifications:
- Fluorination : Introduce fluorine at the pyrimidine C-4 position via Pd-catalyzed cross-coupling (e.g., using Selectfluor as a fluorinating agent). Monitor reaction progress with -NMR .
- Derivative purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .
- Biological evaluation : Compare IC values of derivatives against wild-type compounds to assess enhanced potency or selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
